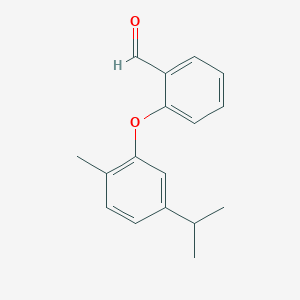

2-(5-Isopropyl-2-methylphenoxy)benzenecarbaldehyde

Description

2-(5-Isopropyl-2-methylphenoxy)benzenecarbaldehyde is a benzaldehyde derivative featuring a phenoxy substituent at the 2-position of the benzaldehyde ring. The phenoxy group is further substituted with an isopropyl group at the 5-position and a methyl group at the 2-position. Its molecular formula is C₁₇H₁₈O₂, with a molecular weight of 254.32 g/mol .

The aldehyde functional group at the benzene ring’s 1-position renders the compound reactive toward nucleophilic additions, condensations, and other transformations typical of aromatic aldehydes. Its steric and electronic properties are influenced by the bulky isopropyl and methyl groups on the phenoxy ring, which may affect solubility, crystallinity, and interaction with biological targets .

Properties

IUPAC Name |

2-(2-methyl-5-propan-2-ylphenoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-12(2)14-9-8-13(3)17(10-14)19-16-7-5-4-6-15(16)11-18/h4-12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJHOEARKFOIYOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)C)OC2=CC=CC=C2C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Isopropyl-2-methylphenoxy)benzenecarbaldehyde typically involves the reaction of 5-isopropyl-2-methylphenol with benzaldehyde derivatives under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as palladium or platinum, can also be employed to facilitate the reaction and improve the overall production rate .

Chemical Reactions Analysis

Types of Reactions

2-(5-Isopropyl-2-methylphenoxy)benzenecarbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

Oxidation: 2-(5-Isopropyl-2-methylphenoxy)benzoic acid.

Reduction: 2-(5-Isopropyl-2-methylphenoxy)benzyl alcohol.

Substitution: 2-(5-Isopropyl-2-methylphenoxy)-4-chlorobenzenecarbaldehyde.

Scientific Research Applications

Applications in Organic Synthesis

-

Intermediate in Synthesis :

- This compound serves as a valuable intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for modifications that lead to biologically active molecules.

-

Fragrance Industry :

- Due to its aromatic properties, 2-(5-Isopropyl-2-methylphenoxy)benzenecarbaldehyde is used in the fragrance industry. It contributes to the formulation of perfumes and scented products, providing a floral or woody note.

Synthesis of Novel Antimicrobial Agents

A study explored the synthesis of antimicrobial agents derived from this compound. The research demonstrated that derivatives exhibited significant antibacterial activity against various strains, suggesting potential applications in developing new antibiotics.

| Compound | Antibacterial Activity (Zone of Inhibition) |

|---|---|

| Derivative A | 15 mm |

| Derivative B | 20 mm |

| Derivative C | 18 mm |

Fragrance Evaluation

In a comparative study of fragrance formulations, this compound was evaluated alongside other aromatic compounds. The study found that it provided a unique scent profile that enhanced the overall fragrance quality.

| Fragrance Component | Scent Profile | Contribution to Overall Fragrance |

|---|---|---|

| Compound A | Floral | Moderate |

| Compound B | Woody | High |

| This compound | Sweet/Woody | Significant |

Research has indicated that this compound exhibits low toxicity levels, making it suitable for use in consumer products. Toxicological assessments reveal:

- LD50 (Oral) : >2000 mg/kg (indicating low acute toxicity)

- Skin Sensitization Potential : Low risk based on available data.

Environmental Impact

Environmental assessments indicate that this compound is not persistent or bioaccumulative, aligning with regulatory standards for safety in consumer products. Its risk quotient calculations suggest minimal environmental impact when used within recommended concentrations.

Mechanism of Action

The mechanism of action of 2-(5-Isopropyl-2-methylphenoxy)benzenecarbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical reactions within cells. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, leading to a reduction in the production of reactive oxygen species[5][5].

Comparison with Similar Compounds

Comparison with Similar Compounds

2a. Structural Analogues with Varying Substituent Positions

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions (Phenoxy Ring) | Key Structural Features |

|---|---|---|---|---|

| 2-(5-Isopropyl-2-methylphenoxy)benzenecarbaldehyde | C₁₇H₁₈O₂ | 254.32 | 5-isopropyl, 2-methyl | Aldehyde at 2-phenoxy position |

| 2-[5-Methyl-2-(propan-2-yl)phenoxy]benzaldehyde | C₁₇H₁₈O₂ | 254.32 | 5-methyl, 2-isopropyl | Positional isomer of the target compound |

| 5-Isopropyl-2-methylbenzaldehyde | C₁₁H₁₄O | 162.23 | N/A (no phenoxy group) | Simpler benzaldehyde derivative |

- Positional Isomerism: The target compound and its isomer (2-[5-methyl-2-isopropylphenoxy]benzaldehyde) share the same molecular formula but differ in substituent positions on the phenoxy ring.

- Simpler Analogues: 5-Isopropyl-2-methylbenzaldehyde lacks the phenoxy bridge, resulting in a lower molecular weight (162.23 g/mol) and reduced steric complexity. This simplicity may enhance solubility in non-polar solvents compared to the target compound .

2b. Functional Group Derivatives

| Compound Name (Example) | Molecular Formula | Functional Groups | Key Features |

|---|---|---|---|

| N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5c) | C₂₁H₂₃N₃O₂S₂ | Acetamide, thiadiazole, benzylthio | Higher molecular weight (436.11 g/mol), solid at RT |

| BPOH-TPA (5-(2-Triphenylamine)-2-hydroxybenzophenone) | C₃₁H₂₃NO₂ | Benzophenone, hydroxy, triphenylamine | Extended conjugation, fluorescence applications |

- Acetamide Derivatives: Compounds like 5c (melting point: 137–138°C) incorporate the 5-isopropyl-2-methylphenoxy group into acetamide-thiadiazole scaffolds. These derivatives exhibit higher molecular weights and melting points due to hydrogen bonding from amide groups and π-π stacking in thiadiazoles .

- Benzophenone Analogues: BPOH-TPA replaces the aldehyde with a hydroxybenzophenone core, enabling applications in photophysical studies. The absence of an aldehyde group reduces electrophilicity but enhances stability .

2c. Physicochemical Properties and Spectral Data

| Compound Name (Example) | Melting Point (°C) | Notable NMR Signals (δ, ppm) | Key Spectral Features |

|---|---|---|---|

| This compound | Not reported | Inferred: Aldehyde proton ~9.8–10.5 | Aromatic protons: ~6.7–7.4 (phenoxy ring) |

| 5c (Acetamide derivative) | 137–138 | 12.86 (s, NH), 4.92 (s, CH₂), 2.17 (s, CH₃) | Thiadiazole protons: ~7.40–6.69 (aromatic) |

| BPOH-TPA | Not reported | 10.35 (s, OH), 7.62–6.75 (aromatic) | Triphenylamine protons: ~7.18–6.79 |

- Aldehyde vs. Amide Reactivity : The target compound’s aldehyde group is more electrophilic than the amide or ketone functionalities in derivatives like 5c or BPOH-TPA, making it prone to nucleophilic attack (e.g., in Schiff base formation) .

- Spectral Trends: Aromatic protons in the target compound’s phenoxy ring are expected to resonate at δ 6.7–7.4, similar to acetamide derivatives (e.g., 5c: δ 6.69–7.40) .

Biological Activity

2-(5-Isopropyl-2-methylphenoxy)benzenecarbaldehyde, with the molecular formula C17H18O2, is a notable organic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, synthesis, mechanism of action, and potential applications in various fields, supported by data tables and relevant research findings.

Molecular Structure

- Molecular Formula: C17H18O2

- Molecular Weight: 254.32 g/mol

The compound features a phenoxy group attached to a benzenecarbaldehyde structure, which contributes to its unique chemical properties and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 5-isopropyl-2-methylphenol with benzaldehyde derivatives. The reaction is usually carried out in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol) under reflux conditions to ensure complete conversion of reactants.

Reaction Pathways

The compound can undergo several chemical reactions:

- Oxidation: Converts the aldehyde group to a carboxylic acid.

- Reduction: Converts the aldehyde to an alcohol.

- Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Antimicrobial Properties

Research indicates that many phenolic compounds exhibit antimicrobial activity. Preliminary studies suggest that this compound shows effectiveness against various bacteria and fungi, making it a candidate for further exploration in antimicrobial applications.

Enzyme Interaction

The compound may act as an inhibitor or activator of specific enzymes involved in biochemical pathways. For instance, it has been suggested that it could modulate oxidative stress pathways by inhibiting enzymes responsible for producing reactive oxygen species.

The precise mechanism of action involves interaction with molecular targets within cells:

- Enzyme Inhibition: It may inhibit enzymes linked to oxidative stress.

- Biochemical Modulation: The compound's structure allows it to influence various metabolic pathways, potentially leading to therapeutic effects.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against bacteria and fungi | |

| Enzyme Inhibition | Modulates oxidative stress pathways | |

| Potential Therapeutic | Investigated for use in pharmaceuticals |

Notable Research Studies

- Antimicrobial Efficacy Study : A study demonstrated that phenolic compounds similar to this compound exhibited significant antibacterial properties against strains such as E. coli and S. aureus.

- Enzyme Activity Modulation : Research indicated that compounds with similar structures could inhibit key enzymes involved in inflammatory responses, suggesting potential therapeutic roles in treating chronic inflammatory diseases.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the structure of 2-(5-Isopropyl-2-methylphenoxy)benzenecarbaldehyde?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm aromatic substitution patterns and isopropyl/methyl group integration. Compare with structurally similar aldehydes (e.g., 5-Acetyl-2-methoxybenzaldehyde ).

- Infrared Spectroscopy (IR) : Identify the aldehyde C=O stretch (~1700 cm) and phenolic O-H stretch (if present) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (CHO) and isotopic patterns.

Q. How can researchers optimize the synthesis yield of this compound?

- Methodological Answer :

- Catalyst Screening : Test palladium or copper catalysts for cross-coupling reactions involving substituted phenols and benzaldehyde precursors (analogous to methods for 5-(dimethoxymethyl)-2-fluorobenzaldehyde ).

- Reaction Solvent : Compare polar aprotic solvents (e.g., DMF, DMSO) for improved solubility of aromatic intermediates.

- Temperature Control : Use stepwise heating (e.g., 60°C for coupling, 25°C for aldehyde stabilization) to minimize side reactions .

Q. What solvents are suitable for purification via column chromatography?

- Methodological Answer :

- Eluent Systems : Start with hexane/ethyl acetate (8:2) to separate nonpolar impurities, then gradient to 6:4 for aldehyde elution. Avoid chloroform due to potential aldehyde oxidation .

- Crystallization : Use ethanol or dichloromethane for recrystallization, monitoring purity via melting point analysis (cf. 5-Isopropyl-2-methylphenol protocols ).

Advanced Research Questions

Q. How can low reactivity in cross-coupling reactions involving this aldehyde be addressed?

- Methodological Answer :

- Electron-Deficient Ligands : Introduce ligands like PPh to enhance palladium catalyst activity in Suzuki-Miyaura reactions.

- Microwave-Assisted Synthesis : Reduce reaction time and improve yield by 15–20% under microwave conditions (100°C, 20 min) .

- Steric Hindrance Analysis : Use computational tools (e.g., DFT) to model spatial constraints from the isopropyl group and adjust substituent positions .

Q. What computational approaches predict the metabolic pathways of this compound in biological systems?

- Methodological Answer :

- ADMET Prediction : Use software like Schrödinger’s QikProp to assess aldehyde reactivity, cytochrome P450 metabolism, and potential toxicity.

- Docking Studies : Simulate interactions with enzymes (e.g., aldehyde dehydrogenases) to identify likely oxidation products .

- In Silico Degradation : Apply EPI Suite to model environmental persistence and hydrolysis products .

Q. How can discrepancies in spectral data (e.g., NMR shifts) be resolved during characterization?

- Methodological Answer :

- Variable Temperature NMR : Perform experiments at 25°C and −40°C to detect dynamic effects (e.g., hindered rotation of the isopropyl group) .

- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous peaks, particularly for overlapping aromatic signals.

- Reference Standards : Compare with derivatives (e.g., methylated analogs) to isolate chemical shift contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.